Cbz-NH-peg8-CH2cooh chemical properties
Cbz-NH-peg8-CH2cooh chemical properties
For: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth technical overview of the chemical properties and applications of Cbz-NH-PEG8-CH2COOH, a heterobifunctional PROTAC linker.
Executive Summary
This document provides a comprehensive technical guide on the chemical properties, applications, and relevant experimental methodologies for Cbz-NH-PEG8-CH2COOH. This compound is a monodisperse, heterobifunctional polyethylene (B3416737) glycol (PEG) linker, which is frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for other bioconjugation applications.[1][2] Its structure incorporates a carboxybenzyl (Cbz)-protected amine, a hydrophilic 8-unit PEG spacer, and a terminal carboxylic acid, affording it unique functionalities for covalent conjugation strategies in drug discovery and chemical biology.
Chemical Properties
Cbz-NH-PEG8-CH2COOH is a well-defined molecule with consistent physical and chemical properties. The key quantitative data are summarized in the table below. Note that slight variations in molecular weight and formula may exist between suppliers based on the exact structure of the end group (e.g., CH2COOH vs. CH2CH2COOH).
| Property | Value | Reference(s) |
| Molecular Formula | C26H43NO12 | [3] |
| Molecular Weight | 561.62 g/mol | [3] |
| CAS Number | 1334177-87-5 | [4] |
| Appearance | Viscous Liquid | [5] |
| Purity | ≥95% to >98% (Typically by HPLC) | [4][5][6] |
| Storage Conditions | -20°C for long-term storage, protect from light. | [4][5] |
Core Applications
The bifunctional nature of Cbz-NH-PEG8-CH2COOH makes it a versatile tool in several advanced research areas:
-
PROTAC Synthesis: This is a primary application where the molecule serves as a linker to connect a ligand for a target protein (Protein of Interest, POI) and a ligand for an E3 ubiquitin ligase.[1][7][8] The PEG spacer enhances the solubility and optimizes the distance between the two recruited proteins, facilitating the formation of a ternary complex.[9]
-
Bioconjugation: The terminal carboxylic acid can be activated to react with primary amines on biomolecules like proteins, peptides, or antibodies, enabling their modification.[4][10]
-
Drug Delivery & Nanotechnology: The hydrophilic PEG chain can improve the pharmacokinetic properties of conjugated drugs and is used in the functionalization of nanomaterials.[4]
Methodologies and Experimental Protocols
The utility of Cbz-NH-PEG8-CH2COOH revolves around the sequential or orthogonal reactions of its two terminal functional groups: the carboxylic acid and the Cbz-protected amine. Below are detailed, representative protocols for the key transformations.
Amide Bond Formation via EDC/NHS Coupling
The terminal carboxylic acid is readily coupled to primary amines on a target molecule (e.g., a protein ligand) using carbodiimide (B86325) chemistry. This forms a stable amide bond.
Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate can react directly with an amine or be converted to a more stable, amine-reactive N-hydroxysuccinimide (NHS) ester, which then reacts with the amine.[11][12]
Materials:
-
Cbz-NH-PEG8-CH2COOH
-
Amine-containing molecule (e.g., POI ligand)
-
EDC Hydrochloride
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Reaction Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.7-6.0) for activation.[11]
-
Coupling Buffer: Phosphate-buffered saline (PBS) (pH 7.2-7.5) for conjugation.
-
Quenching Solution: Hydroxylamine (B1172632) or 2-Mercaptoethanol.
-
Anhydrous Dimethylformamide (DMF) if reactants are not water-soluble.
Protocol (Aqueous, Two-Step):
-
Activation: Dissolve Cbz-NH-PEG8-CH2COOH (1 equivalent) in MES buffer.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.[13]
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.[11][13]
-
Conjugation: Dissolve the amine-containing molecule in Coupling Buffer (PBS, pH 7.2-7.5).
-
Add the activated linker solution from step 3 to the amine solution.
-
Let the conjugation reaction proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add quenching solution (e.g., 1 M hydroxylamine to a final concentration of 10-50 mM) to stop the reaction.[13]
-
Purification: Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.
Cbz Group Deprotection via Catalytic Hydrogenolysis
The Cbz group is a robust protecting group for the amine that can be selectively removed under mild conditions, typically catalytic hydrogenation, to reveal the free amine.[14][15] This amine is then available for subsequent conjugation reactions.
Principle: In the presence of a palladium catalyst, hydrogen gas (H₂) or a hydrogen donor cleaves the benzylic C-O bond of the carbamate, releasing toluene (B28343) and carbon dioxide, resulting in the free amine.[15]
Materials:
-
Cbz-protected compound (e.g., the product from section 4.1)
-
Catalyst: 10% Palladium on carbon (Pd/C), typically 5-10 mol%.[14]
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).
-
Hydrogen Source: Hydrogen gas (H₂) balloon or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene.[14][16]
-
Inert filtration aid (e.g., Celite).
Protocol (Using H₂ Gas):
-
Dissolution: Dissolve the Cbz-protected compound (1 equivalent) in a suitable solvent like methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Secure a balloon filled with hydrogen gas to the reaction flask and apply vacuum, then backfill with H₂. Repeat this cycle 3 times.
-
Stir the reaction mixture vigorously under the H₂ atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The catalyst is pyrophoric and should be handled with care.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine product. Further purification can be performed by chromatography if necessary.[14]
Visualized Workflows and Pathways
General Experimental Workflow
The following diagram illustrates the typical sequence of reactions for synthesizing a PROTAC using Cbz-NH-PEG8-CH2COOH.
Caption: PROTAC synthesis workflow using Cbz-NH-PEG8-CH2COOH.
PROTAC Mechanism of Action
Once synthesized, the PROTAC molecule utilizes the cell's own ubiquitin-proteasome system to degrade the target protein. The linker is critical for enabling this process.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 2. deepdyve.com [deepdyve.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. researchgate.net [researchgate.net]
